Molecular weight and formula of 1-(Oxolan-3-yl)cyclopropan-1-ol
Molecular weight and formula of 1-(Oxolan-3-yl)cyclopropan-1-ol
An In-depth Technical Guide to 1-(Oxolan-3-yl)cyclopropan-1-ol: A Scaffold for Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(Oxolan-3-yl)cyclopropan-1-ol, a heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, logical synthesis strategies, and its potential applications, grounded in the established roles of its constituent motifs in medicinal chemistry.
Introduction: The Strategic Combination of Two Privileged Scaffolds
In the landscape of modern drug discovery, the pursuit of novel molecular architectures with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is paramount. 1-(Oxolan-3-yl)cyclopropan-1-ol emerges as a compelling building block by strategically combining two highly valued structural motifs: the cyclopropane ring and the oxolane (tetrahydrofuran) ring.
The cyclopropyl group is increasingly utilized to enhance metabolic stability, improve potency, and reduce off-target effects by introducing conformational rigidity.[1] Its unique electronic properties and three-dimensional structure offer a sophisticated tool for modulating molecular shape and physicochemical parameters.[1][2]
The oxolane moiety , a saturated five-membered oxygenated heterocycle, is frequently incorporated to improve aqueous solubility, serve as a hydrogen bond acceptor, and act as a stable, non-aromatic bioisostere for other functional groups.[3] Its inclusion can significantly enhance a compound's pharmacokinetic profile.
The fusion of these two scaffolds in 1-(Oxolan-3-yl)cyclopropan-1-ol creates a tertiary alcohol with distinct structural vectors, offering a versatile platform for the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical and Structural Properties
The fundamental properties of 1-(Oxolan-3-yl)cyclopropan-1-ol are summarized below. These values are critical for designing synthetic routes, predicting biological behavior, and planning analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [4] |
| Molecular Weight | 128.17 g/mol | Calculated |
| Monoisotopic Mass | 128.08372 Da | [4] |
| IUPAC Name | 1-(Oxolan-3-yl)cyclopropan-1-ol | [4] |
| Predicted XlogP | 0.2 | [4] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
Structural Diagram
The 2D structure of the molecule highlights the key functional groups: a tertiary alcohol, a cyclopropane ring, and an oxolane ring.
Caption: Retrosynthetic pathway for 1-(Oxolan-3-yl)cyclopropan-1-ol.
Proposed Synthesis Workflow
This protocol details a two-step process: the preparation of the key precursor, oxolan-3-one, followed by its reaction with a cyclopropyl Grignard reagent.
Caption: Proposed multi-step synthesis workflow.
Detailed Experimental Protocol
PART A: Synthesis of Oxolan-3-one (Precursor)
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Rationale: Oxolan-3-one is not as commercially available as its 2-oxo isomer (gamma-butyrolactone). A multi-step synthesis from an inexpensive starting material like epichlorohydrin is a viable strategy, similar to methods used for synthesizing related oxetanols. [5]1. Step 1: Dihydroxylation of Epichlorohydrin. Epichlorohydrin is subjected to acid-catalyzed hydrolysis to open the epoxide ring, yielding 1-chloro-2,3-dihydroxypropane.
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Step 2: Intramolecular Cyclization. Treatment with a base (e.g., NaOH) promotes an intramolecular Williamson ether synthesis. The hydroxyl group at C3 displaces the chloride at C1 to form oxolan-3-ol.
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Step 3: Oxidation. The secondary alcohol, oxolan-3-ol, is oxidized to the target ketone, oxolan-3-one, using standard oxidation reagents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions. The choice of oxidant is critical to avoid over-oxidation or side reactions.
PART B: Grignard Reaction to form 1-(Oxolan-3-yl)cyclopropan-1-ol
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Rationale: The Grignard reaction is a classic, reliable method for forming carbon-carbon bonds and tertiary alcohols from ketones. Strict anhydrous conditions are essential for success.
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Preparation of Grignard Reagent: Magnesium turnings are activated in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen). A solution of cyclopropyl bromide in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of cyclopropylmagnesium bromide.
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Nucleophilic Addition: The freshly prepared solution of oxolan-3-one in anhydrous THF is cooled to 0°C in an ice bath. The Grignard reagent is added slowly via a dropping funnel. The reaction is allowed to warm to room temperature and stirred until TLC or GC-MS analysis indicates complete consumption of the ketone.
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Workup and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 1-(Oxolan-3-yl)cyclopropan-1-ol.
Spectroscopic Characterization (Predicted)
While experimental data is not publicly available, the expected spectroscopic signatures can be predicted based on the molecule's structure.
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¹H NMR: The spectrum would be complex. Key features would include:
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A broad singlet for the hydroxyl proton (-OH).
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A complex multiplet in the upfield region (approx. 0.4-0.8 ppm) corresponding to the four diastereotopic protons of the cyclopropane ring.
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A series of multiplets in the range of 1.8-4.0 ppm for the seven protons of the oxolane ring.
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-
¹³C NMR: Distinct signals would confirm the carbon skeleton:
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A quaternary carbon signal for the carbinol center (C-OH).
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Two signals for the methylene carbons of the cyclopropane ring.
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Four distinct signals for the carbons of the oxolane ring.
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-
IR Spectroscopy:
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A strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol.
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A strong band around 1050-1150 cm⁻¹ corresponding to the C-O stretching vibration of the tertiary alcohol and the ether linkage in the oxolane ring.
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C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons.
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Applications and Significance in Drug Discovery
The true value of 1-(Oxolan-3-yl)cyclopropan-1-ol lies in its potential as a versatile building block for creating drug candidates with improved properties.
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Metabolic Stability: The cyclopropyl group is known to be resistant to metabolic oxidation. [1]Incorporating this scaffold can block potential sites of metabolism, thereby increasing the half-life of a drug molecule.
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Improved Physicochemical Properties: The polar oxolane ring can enhance aqueous solubility, a critical parameter for oral bioavailability. The combination of the lipophilic cyclopropane and the polar oxolane/hydroxyl groups provides a balanced profile that can be fine-tuned.
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Scaffold for Library Synthesis: The tertiary alcohol is a key functional handle. It can be used in a variety of subsequent reactions:
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Etherification/Esterification: To introduce diverse side chains and explore structure-activity relationships (SAR).
-
Dehydration: To form an exocyclic double bond, providing an entry into different chemical space.
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Substitution Reactions: The alcohol can be converted into a good leaving group for nucleophilic substitution, allowing the attachment of amines, azides, or other functional groups prevalent in pharmacologically active compounds. [6]* Bioisosteric Replacement: This scaffold can serve as a more rigid and metabolically stable bioisostere for other commonly used groups in drug design, such as a gem-dimethyl group or a simple alkyl chain, potentially leading to improved binding affinity and selectivity. [5] The cyclopropane ring itself is a component of numerous FDA-approved drugs, highlighting its clinical relevance. [2][7]By providing a pre-formed, functionalized cyclopropyl-heterocycle unit, this molecule can accelerate the discovery of new chemical entities across various therapeutic areas, including oncology, infectious diseases, and neuroscience.
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Conclusion
1-(Oxolan-3-yl)cyclopropan-1-ol is more than just a chemical compound; it is a strategic tool for the medicinal chemist. By uniting the metabolic robustness and conformational constraint of a cyclopropane ring with the solubility-enhancing and hydrogen-bonding capabilities of an oxolane moiety, it offers a powerful platform for innovation. The logical and scalable synthetic route proposed herein makes this scaffold accessible for library synthesis and lead optimization campaigns. As the demand for drug candidates with superior pharmacokinetic profiles continues to grow, building blocks like 1-(Oxolan-3-yl)cyclopropan-1-ol will be instrumental in the development of the next generation of therapeutics.
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